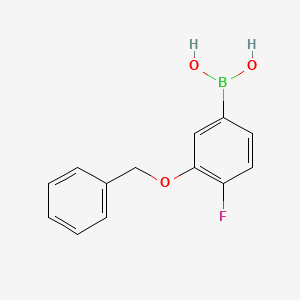

3-Benzyloxy-4-fluorophenylboronic acid

描述

3-Benzyloxy-4-fluorophenylboronic acid is an organic compound with the molecular formula C13H12BFO3. It is a member of the boronic acid family, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound features a benzyloxy group and a fluorine atom attached to a phenyl ring, which is further bonded to a boronic acid moiety.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyloxy-4-fluorophenylboronic acid typically involves the following steps:

Starting Material: The synthesis begins with 3-benzyloxy-4-fluorobenzene.

Lithiation: The aromatic compound undergoes lithiation using a strong base such as n-butyllithium.

Borylation: The lithiated intermediate is then treated with a boron source, such as trimethyl borate (B(OCH3)3), to introduce the boronic acid functionality.

Hydrolysis: The resulting boronate ester is hydrolyzed to yield the desired boronic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

化学反应分析

Types of Reactions

3-Benzyloxy-4-fluorophenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form phenols.

Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Typically uses palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) in solvents like toluene or water.

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used.

Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed

Suzuki-Miyaura Coupling: Produces biaryl compounds.

Oxidation: Y

生物活性

3-Benzyloxy-4-fluorophenylboronic acid (CAS: 957034-74-1) is a boronic acid derivative that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its significant biological activity. This compound is primarily recognized for its role in the Suzuki–Miyaura cross-coupling reaction, which is crucial for forming carbon-carbon bonds in various organic compounds. Beyond its synthetic utility, this compound exhibits interactions with biological targets that may influence cellular processes, making it a compound of interest in biochemical research.

Target of Action

The primary application of this compound lies in its function as a reagent in the Suzuki–Miyaura coupling reaction. This reaction involves two main steps: oxidative addition and transmetalation, which facilitate the formation of new carbon-carbon bonds essential for synthesizing complex organic molecules.

Mode of Action

In biochemical contexts, this compound can interact with various enzymes, including proteases and kinases. By binding to active sites, it may inhibit enzymatic activity, thereby modulating critical cellular processes such as signal transduction and metabolic pathways.

The compound's ability to form covalent bonds with biomolecules, particularly those containing diol groups, underlines its potential as a therapeutic agent. Its interactions can lead to significant alterations in cellular metabolism and gene expression. Moreover, it has been shown to influence the balance of reactive oxygen species within cells, indicating a role in oxidative stress responses.

Cellular Effects

Research indicates that this compound affects various cellular functions by modulating signaling pathways and altering metabolic processes. In laboratory settings, it has demonstrated sustained effects on cellular function over time, influenced by factors such as stability and degradation rates.

Dosage Effects in Animal Models

Studies have illustrated that the biological effects of this compound vary with dosage levels in animal models. Threshold effects have been observed, indicating that specific dosage levels are necessary to elicit measurable biological responses.

Case Studies

Several studies have explored the pharmacological potential of boronic acids similar to this compound. For instance:

- Anticonvulsant Activity : A related compound was tested in various seizure models (e.g., maximal electroshock seizure test), demonstrating significant protective effects with effective doses (ED50) ranging from 10 to 14 mg/kg .

- Metabolic Pathway Interaction : The compound has been implicated in influencing metabolic pathways involving PPARα agonism, which plays a role in inflammation and metabolic regulation .

Summary of Key Research Findings

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good stability and reactivity, which are essential for its applications in both synthetic and biological contexts. Its interactions with biological targets are influenced by environmental factors, highlighting the importance of conditions under which these reactions occur.

科学研究应用

Pharmaceutical Development

3-Benzyloxy-4-fluorophenylboronic acid plays a crucial role as an intermediate in the synthesis of pharmaceuticals, especially in developing targeted therapies for cancer. Its ability to form stable complexes with biomolecules enhances its utility in drug design and development. Research has shown that compounds with similar boronic acid functionalities exhibit potent inhibitory effects against certain enzymes, making them valuable in the treatment of diseases like epilepsy and cancer .

Case Study: Cancer Therapy

A study demonstrated that derivatives of this compound were effective in inhibiting the growth of cancer cells by targeting specific pathways involved in tumor progression. The compound's structure allows for modifications that enhance its selectivity and potency against cancer cell lines .

Organic Synthesis

This compound is extensively used in cross-coupling reactions, particularly Suzuki-Miyaura coupling, which is essential for constructing complex organic molecules. The versatility of this compound allows chemists to create diverse structures that are pivotal in materials science and drug discovery.

| Application | Description |

|---|---|

| Cross-Coupling Reactions | Facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids. |

| Synthesis of Complex Molecules | Enables the creation of intricate molecular architectures used in pharmaceuticals and agrochemicals. |

Material Science

In material science, this compound is utilized to develop new materials, including polymers and nanomaterials. Its unique chemical properties enhance the mechanical strength and thermal stability of these materials, making them suitable for various industrial applications.

In biochemistry, this compound serves as a valuable tool for studying protein interactions and enzyme activities. Its boronic acid functionality allows for selective binding to diols, facilitating the investigation of biological processes at a molecular level.

Case Study: Enzyme Inhibition

Research has indicated that this compound can inhibit specific enzymes involved in metabolic pathways, contributing to advancements in understanding disease mechanisms and developing new therapeutic strategies .

Diagnostics

The potential application of this compound extends to diagnostics, where it is being explored for developing agents that can selectively bind to biomolecules. This selectivity could significantly improve disease detection methods, particularly for conditions requiring precise biomarker identification.

Case Study: Diagnostic Agents

Studies have highlighted the use of this compound in creating diagnostic sensors capable of detecting glucose levels, offering promising applications in diabetes management through its selective binding properties .

属性

IUPAC Name |

(4-fluoro-3-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BFO3/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKHJFAOVBXUDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659375 | |

| Record name | [3-(Benzyloxy)-4-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957034-74-1 | |

| Record name | [3-(Benzyloxy)-4-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。